molecular formula C18H16ClN3 B11580624 9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline

9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11580624
M. Wt: 309.8 g/mol
InChI Key: VNWVTAIKFAZHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a chlorine atom at the 9th position and an isobutyl group at the 6th position

Preparation Methods

The synthesis of 9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. Common catalysts used in this reaction include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The reaction is often carried out under reflux conditions to ensure complete condensation. Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and improve yields .

Chemical Reactions Analysis

9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced indoloquinoxaline derivatives.

    Substitution: The chlorine atom at the 9th position can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound’s planar structure facilitates its insertion between DNA base pairs, stabilizing the DNA-drug complex and inhibiting topoisomerase II activity . This mechanism is responsible for its antiviral and anticancer properties.

Comparison with Similar Compounds

9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline is similar to other indoloquinoxaline derivatives, such as:

These compounds share a common structural motif but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C18H16ClN3

Molecular Weight

309.8 g/mol

IUPAC Name

9-chloro-6-(2-methylpropyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C18H16ClN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3

InChI Key

VNWVTAIKFAZHEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.